molecular formula C14H17F3N2O2 B3165804 3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid CAS No. 903565-39-9

3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid

Cat. No. B3165804
CAS RN: 903565-39-9
M. Wt: 302.29 g/mol
InChI Key: SQPPKBXRZIJWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid (EPMTBA) is a synthetic organic compound that is used in the synthesis of various pharmaceuticals, drugs, and biochemicals. EPMTBA is a piperazine-based derivative of trifluoromethylbenzoic acid, which is a common intermediate in organic synthesis. It is a versatile compound with a wide range of applications in medicinal and biochemical research.

Scientific Research Applications

3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid has a wide range of applications in medicinal and biochemical research. It is used as a key intermediate in the synthesis of various drugs, including antifungal agents, anti-inflammatory agents, and anticoagulants. It is also used in the synthesis of various biochemicals, such as amino acids and peptides. Additionally, 3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid is used in the synthesis of antiviral agents and antibiotics.

Mechanism of Action

3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid is a versatile compound that acts as a reactant in many synthetic reactions. It can serve as a nucleophile, an electrophile, or a proton acceptor in a variety of reactions. In addition, 3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid can act as a proton donor in some reactions.
Biochemical and Physiological Effects
3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid is a versatile compound that has been used in the synthesis of various drugs and biochemicals. It has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, anticoagulant, and antiviral activities. Additionally, 3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid has been found to have antimicrobial and antifungal effects.

Advantages and Limitations for Lab Experiments

3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid is a versatile compound that is widely used in the synthesis of various pharmaceuticals and biochemicals. It has a number of advantages for lab experiments, including its high reactivity, low cost, and availability. However, it also has some limitations, such as its instability in basic solutions and its tendency to form dimers in solution.

Future Directions

The use of 3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid in the synthesis of various drugs and biochemicals is an active area of research. As such, there are a number of potential future directions for research. These include the development of new synthetic methods for the synthesis of 3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid, the exploration of its pharmacological properties, and the study of its potential toxicological effects. Additionally, research into the use of 3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid in the synthesis of novel drugs and biochemicals is an ongoing area of interest.

properties

IUPAC Name

3-(4-ethylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c1-2-18-3-5-19(6-4-18)12-8-10(13(20)21)7-11(9-12)14(15,16)17/h7-9H,2-6H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPPKBXRZIJWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101198469
Record name 3-(4-Ethyl-1-piperazinyl)-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101198469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid

CAS RN

903565-39-9
Record name 3-(4-Ethyl-1-piperazinyl)-5-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903565-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Ethyl-1-piperazinyl)-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101198469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid
Reactant of Route 4
Reactant of Route 4
3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid
Reactant of Route 5
Reactant of Route 5
3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid
Reactant of Route 6
Reactant of Route 6
3-(4-Ethyl-piperazin-1-yl)-5-trifluoromethyl-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.